molecular formula C9H10F3NO B13960802 4-(Ethyl(trifluoromethyl)amino)phenol

4-(Ethyl(trifluoromethyl)amino)phenol

Cat. No.: B13960802
M. Wt: 205.18 g/mol
InChI Key: BKSGWXRTJHSISI-UHFFFAOYSA-N
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Description

4-(Ethyl(trifluoromethyl)amino)phenol is an organic compound that contains a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 4-(Ethyl(trifluoromethyl)amino)phenol often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts is essential to achieve high yields and purity. The process may also involve multiple steps, including purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(Ethyl(trifluoromethyl)amino)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Ethyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(Ethyl(trifluoromethyl)amino)phenol is unique due to the presence of both the ethyl and trifluoromethyl groups, which enhance its stability and bioavailability. This combination of functional groups makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

4-[ethyl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C9H10F3NO/c1-2-13(9(10,11)12)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3

InChI Key

BKSGWXRTJHSISI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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